![molecular formula C17H19N3O2 B5850358 2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5850358.png)

2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

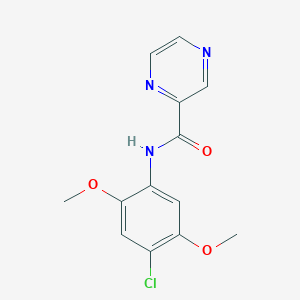

2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide, also known as DPA-714, is a selective ligand for imaging the translocator protein (TSPO) in the central nervous system. It has gained significant attention in the field of neuroimaging due to its potential applications in the diagnosis and treatment of various neurological disorders.

Wirkmechanismus

2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide binds to the TSPO, which is located on the outer mitochondrial membrane of cells in the central nervous system. The TSPO is involved in the transport of cholesterol into the mitochondria, which is necessary for the synthesis of steroid hormones and neurosteroids. Upregulation of the TSPO is associated with increased inflammation and oxidative stress, which are common features of neurological disorders.

Biochemical and Physiological Effects:

The binding of 2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide to the TSPO can be visualized using various imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These techniques allow researchers to visualize the distribution of the TSPO in the brain and to track changes in TSPO expression over time. 2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide has also been used to evaluate the effectiveness of potential treatments for neurological disorders, such as anti-inflammatory drugs and antioxidants.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide is its high selectivity for the TSPO, which allows for accurate imaging of TSPO expression in the central nervous system. However, 2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide has a relatively short half-life, which limits its use in longitudinal studies. Additionally, the cost of producing 2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide can be prohibitive, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several potential future directions for research involving 2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide. One area of interest is the development of new ligands for imaging the TSPO with higher selectivity and longer half-lives. Another area of interest is the use of 2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide to evaluate the effectiveness of new treatments for neurological disorders, such as gene therapy and stem cell transplantation. Finally, 2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide may be useful in identifying new targets for drug development in the treatment of neurological disorders.

Synthesemethoden

The synthesis of 2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide involves a series of chemical reactions. The starting material is 4-cyanopyridine, which undergoes a nucleophilic substitution reaction with 2,2-dimethylpropanoyl chloride to form 4-(2,2-dimethylpropanoyl)pyridine. This compound is then treated with ammonia to form 2-(2,2-dimethylpropanoylamino)pyridine. Finally, 2-(2,2-dimethylpropanoylamino)pyridine is reacted with 4-aminobenzoyl chloride to form 2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide.

Wissenschaftliche Forschungsanwendungen

2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide is primarily used as a ligand for imaging the TSPO in the central nervous system. The TSPO is a protein that is upregulated in response to various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. By imaging the TSPO, researchers can gain insight into the progression of these diseases and evaluate the effectiveness of potential treatments.

Eigenschaften

IUPAC Name |

2-(2,2-dimethylpropanoylamino)-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-17(2,3)16(22)20-14-7-5-4-6-13(14)15(21)19-12-8-10-18-11-9-12/h4-11H,1-3H3,(H,20,22)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INORVPJOFNISAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Dimethyl-propionylamino)-N-pyridin-4-yl-benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5850281.png)

![5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide](/img/structure/B5850301.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5850303.png)

![2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5850325.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5850340.png)

![4-amino-N'-[3-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5850353.png)

![3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5850366.png)

![3-(4-fluorophenyl)-N-({1-[3-(4-fluorophenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5850381.png)